ACE2 Enzyme Inhibition: N-(2-Aminoethyl)-1-aziridineethanamine vs. Structurally Related Screening Hits
In a structure-based virtual screening campaign of approximately 140,000 small molecules against ACE2, N-(2-Aminoethyl)-1-aziridineethanamine (designated NAAE) achieved the highest predicted binding score among compounds subsequently validated enzymatically [1]. Its IC50 of 57±7 μmol/L and Ki of 459 μmol/L are markedly superior to other identified hits in the same study, which exhibited IC50 values ranging from 1.0 mmol/L to 5.0 mmol/L [1]. Notably, NAAE demonstrates approximately 18-fold higher potency than the next most potent hit (C8H10N2O2, IC50 = 2.5 mmol/L) from this unbiased screen [1].
| Evidence Dimension | ACE2 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 57±7 μmol/L |
| Comparator Or Baseline | C8H10N2O2 (IC50 = 2.5 mmol/L); C11H14ClN (IC50 = 5.0 mmol/L); 3-Phenylhydrazonopentane-2,4-dione (IC50 = 1.0 mmol/L) |
| Quantified Difference | Target compound is 18-fold more potent than the next best hit (2.5 mmol/L vs 57 μmol/L) |
| Conditions | In vitro ACE2 enzymatic assay using recombinant human ACE2; fluorescence-based detection |
Why This Matters
This quantitative superiority establishes N-(2-Aminoethyl)-1-aziridineethanamine as the validated lead compound from the screening campaign, directly justifying its selection for further medicinal chemistry optimization over structurally related alternatives.
- [1] Huentelman MJ, Zubcevic J, Hernández Prada JA, et al. Structure-Based Discovery of a Novel Angiotensin-Converting Enzyme 2 Inhibitor. Hypertension. 2004;44(6):903-906. View Source
